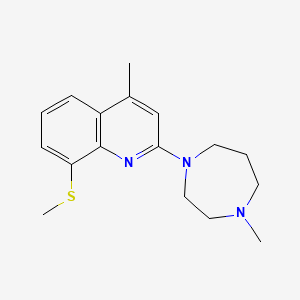
4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline
概要
説明
4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline is a complex organic compound with a unique structure that includes a quinoline core, a diazepane ring, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane derivative reacts with the quinoline core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a thiolation reaction, where a methylthiol reagent reacts with the quinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted diazepane derivatives.
科学的研究の応用
4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)cyclohexan-1-amine
- 6-Methoxy-4-methyl-2-(4-methyl-1,4-diazepan-1-yl)quinoline
- 4-Methyl-2-[(4-methyl-1,4-diazepan-1-yl)carbonyl]phenol
Uniqueness
4-Methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-methyl-2-(4-methyl-1,4-diazepan-1-yl)-8-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-13-12-16(20-9-5-8-19(2)10-11-20)18-17-14(13)6-4-7-15(17)21-3/h4,6-7,12H,5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRZMCLJYCAMAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2SC)N3CCCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B3861125.png)
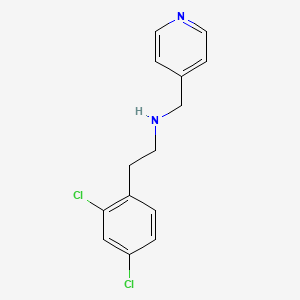
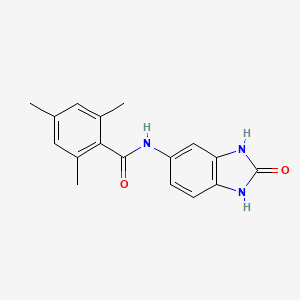
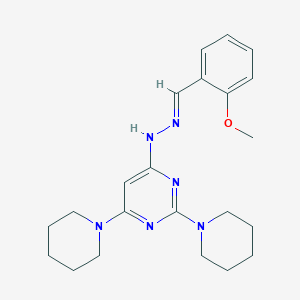
![methyl 2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3861155.png)
![6-[[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-(4-methoxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B3861165.png)
![2,4-dibromo-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B3861167.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N,N-diethyl-2-oxoacetamide](/img/structure/B3861171.png)
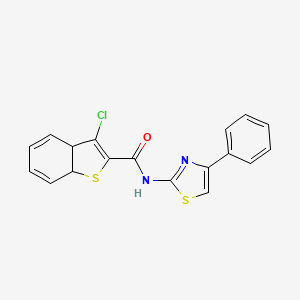
![N'-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3861187.png)
![N-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B3861193.png)
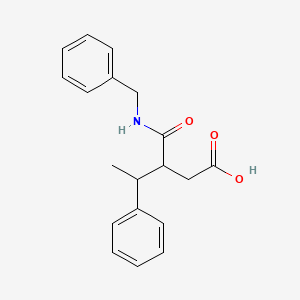
![N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine](/img/structure/B3861212.png)
![5,8-dimethoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3861216.png)
